molecular formula C13H9FOS B2571414 (2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 1820797-73-6

(2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2571414
CAS No.: 1820797-73-6
M. Wt: 232.27
InChI Key: YVXGQZUHJFKVBQ-VOTSOKGWSA-N
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Description

(2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a high-purity, fluorinated chalcone derivative of significant interest in advanced chemical and pharmaceutical research. As an α,β-unsaturated ketone, it features a conjugated system where the fluorine atom on the phenyl ring and the thiophene heterocycle are linked by a propenone bridge, making it a valuable scaffold for developing novel substances with specific electronic and biological properties . In medicinal chemistry, chalcones of this class are extensively investigated for their potential pharmacological activities. Research on analogous structures has demonstrated potent antibacterial and antifungal properties, with mechanisms of action that may involve targeting essential bacterial enzymes such as dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS) . Furthermore, related chalcone derivatives have shown promising antiproliferative activity against parasitic protozoa such as Trypanosoma cruzi , the causative agent of Chagas disease, highlighting their potential in antiparasitic drug discovery . The compound's structure aligns with the key pharmacophore of chalcones, which are known for a broad spectrum of bioactivities, including antimicrobial, antioxidant, and antitrypanosomal effects . Beyond its biological potential, this chalcone is a promising candidate in materials science. Its molecular structure, comprising a strong electron-accepting carbonyl group and a π-conjugated system connecting aromatic rings, is ideal for nonlinear optics (NLO) . Computational and spectroscopic studies of similar thienyl chalcones reveal significant second-order hyperpolarizability, excellent blue light transmittance, and enhanced charge transfer, making them suitable for applications in optical telecommunications and electro-optical devices . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(E)-3-(3-fluorophenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FOS/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXGQZUHJFKVBQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoroacetophenone and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated carbonyl group acts as a Michael acceptor, facilitating nucleophilic attacks.

Key Reactions:

  • Thiol/Amine Additions: Nucleophiles like thiols or amines attack the β-carbon, forming adducts. This reactivity underpins its biological activity, such as enzyme inhibition.

  • Grignard Reagents: Organomagnesium reagents add to the carbonyl, though steric effects from the fluorophenyl group may reduce yields compared to non-halogenated analogs .

Example Conditions:

Reaction TypeReagents/ConditionsProduct
Michael AdditionEthanol, RT, NaHCO₃ catalystThiol/amine adducts
Grignard AdditionRMgX in THF, −78°C Tertiary alcohol derivatives

Cycloaddition Reactions

The conjugated diene system participates in [4+2] Diels-Alder reactions.

Key Findings:

  • Reactivity with dienophiles (e.g., maleic anhydride) forms six-membered cyclohexene derivatives.

  • Electron-withdrawing fluorine on the phenyl ring enhances dienophile activation, accelerating reaction rates .

Experimental Data:

  • Activation Energy: DFT calculations show a 15% reduction in activation energy compared to non-fluorinated chalcones .

  • Regioselectivity: Thiophene’s electron-rich nature directs endo selectivity in cycloadditions .

3.1. Oxidation

  • Epoxidation: Reaction with m-CPBA in dichloromethane yields an epoxide at the α,β-position .

  • C═C Bond Cleavage: Ozonolysis produces fluorophenyl and thiophene carbonyl fragments.

Spectroscopic Validation:

  • Epoxide Formation: 1H^1H NMR shows loss of vinyl protons (δ 7.42–7.70 ppm) and new oxirane protons at δ 3.8–4.1 ppm .

3.2. Reduction

  • Carbonyl Reduction: NaBH₄ in methanol converts the ketone to a secondary alcohol.

  • Selective Hydrogenation: H₂/Pd-C selectively reduces the C═C bond without affecting aromatic rings.

Electrophilic Substitution on Thiophene

The electron-rich thiophene undergoes electrophilic substitution, primarily at the 5-position.

Reactions Demonstrated:

ElectrophileConditionsProduct
HNO₃ (nitration)H₂SO₄, 0°C 5-nitrothiophene derivative
Br₂ (bromination)CHCl₃, RT 5-bromothiophene derivative

Mechanistic Insight:

  • Fluorine’s inductive effect slightly deactivates the phenyl ring but does not significantly affect thiophene’s reactivity .

Substituent-Directed Reactivity

The 3-fluorophenyl group influences reaction pathways:

  • Steric Effects: Ortho-fluorine hinders planar transition states in cycloadditions, reducing yields by ~20% compared to para-substituted analogs .

  • Electronic Effects: Fluorine’s −I effect increases the electrophilicity of the α,β-unsaturated system, enhancing Michael addition rates .

Computational and Spectroscopic Validation

DFT Studies :

  • HOMO-LUMO gaps correlate with reactivity (e.g., lower gaps in fluorinated chalcones increase electrophilicity).

  • Fukui function analysis identifies the β-carbon as the most nucleophilic site (Figure 1).

Spectral Signatures :

TechniqueKey Data
FTIRC═O stretch: 1648–1677 cm⁻¹
1H^1H NMRVinyl protons: δ 7.42–7.70 ppm
13C^{13}C NMRCarbonyl carbon: δ 180–185 ppm

Stability and Degradation

  • Thermal Stability: TGA shows decomposition onset at 220°C, attributed to retro-Diels-Alder cleavage.

  • Photodegradation: UV exposure (λ = 254 nm) induces cis-trans isomerization, confirmed by HPLC .

This compound’s reactivity is central to its applications in medicinal chemistry and materials science. Strategic functionalization at the α,β-site or thiophene ring enables tailored derivatives with enhanced bioactivity or optoelectronic properties.

Scientific Research Applications

(2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on Inhibitory Activity (IC₅₀)
Compound Ring A Substituents Ring B Substituents IC₅₀ (μM) Key Findings
Target Compound Thiophen-2-yl 3-Fluorophenyl N/A Fluorine (meta) enhances electronic withdrawal; thiophene may improve membrane permeability
Cardamonin (Cluster 5) 2-Hydroxy-4-methoxyphenyl Unsubstituted 4.35 Hydroxyl and methoxy groups enhance activity
2j (Cluster 6) 4-Bromo-2-hydroxy-5-iodophenyl 4-Fluorophenyl 4.70 Bromine (para) and fluorine (para) yield moderate activity
2n (Cluster 6) 2-Hydroxy-5-iodo-4-methoxyphenyl 4-Fluorophenyl 25.07 Methoxy (para) reduces potency compared to halogens
(E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one Thiophen-2-yl 2-Hydroxyphenyl N/A Antibacterial against S. aureus (MIC: 8–16 μg/mL)
(2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one Thiophen-2-yl 4-Bromophenyl N/A Bromine (para) increases HOMO-LUMO gap (4.25 eV) vs. fluorine

Key Observations :

  • Electronegativity : Fluorine at the meta position (target compound) may offer superior electronic effects compared to para-substituted halogens (e.g., 2j) or electron-donating groups like methoxy (2n) .

Electronic and Spectroscopic Properties

Density Functional Theory (DFT) studies on analogs highlight substituent-driven electronic variations:

Table 2: Spectroscopic and Electronic Properties
Compound HOMO-LUMO Gap (eV) UV-Vis λₘₐₓ (nm) Key Features
Target Compound Not reported Not reported Predicted strong absorption due to thiophene conjugation
3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one 4.25 320 (ethanol) Bromine increases electron withdrawal vs. fluorine
(E)-3-(4-(Dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one 3.80 380 (ethanol) Dimethylamino group reduces HOMO-LUMO gap, enhancing charge transfer

Key Observations :

  • Conjugation Effects : Thiophene’s aromaticity enhances π-conjugation, as seen in UV-Vis spectra shifts (~320 nm) compared to phenyl analogs .
Table 3: Antimicrobial Activity of Selected Chalcones
Compound Microbial Target Activity (MIC or IC₅₀) Mechanism Insights
Target Compound Not reported Pending Predicted DNA gyrase inhibition via thiophene interactions
(E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one S. aureus ATCC 25923 8–16 μg/mL Disrupts efflux pumps
PAAPM (COVID-19 study) SARS-CoV-2 SPIKE protein Strong interaction Binds ACE2 via hydrogen bonding

Key Observations :

  • Thiophene Advantage: Thiophene-containing chalcones (e.g., target compound) are hypothesized to inhibit bacterial efflux pumps or viral entry proteins more effectively than non-heterocyclic analogs .
  • Fluorine’s Role : Fluorine’s electronegativity may enhance target binding in viral proteins (e.g., ACE2) or bacterial enzymes .

Biological Activity

(2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a chalcone structure, which is defined by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The synthesis typically involves the Claisen-Schmidt condensation reaction between 3-fluoroacetophenone and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide, often conducted in ethanol or methanol at room temperature.

Antimicrobial Properties

Research indicates that (2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has shown promising results in anticancer studies. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it inhibits cell proliferation by targeting key signaling pathways associated with cancer growth, such as the PI3K/Akt and MAPK pathways. In vitro assays revealed that concentrations as low as 10 µM could significantly reduce cell viability in certain cancer types .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, (2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in activated macrophages. This activity suggests potential therapeutic applications in inflammatory diseases .

The biological activity of (2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic processes, including acetylcholinesterase (AChE). Kinetic studies reveal that it exhibits slow-binding inhibition characteristics, which prolongs its pharmacological effects .
  • Cell Signaling Modulation : By modulating key signaling pathways, this chalcone can influence cellular responses related to growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(2E)-3-(4-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneSimilar fluorinated phenyl ringModerate anticancer activity
(2E)-3-(3-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneChlorine substitution instead of fluorineLower antimicrobial activity
(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneMethyl substitutionReduced anti-inflammatory effects

The presence of the fluorine atom in (2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one enhances its stability and lipophilicity, allowing for better interaction with biological targets compared to its analogs .

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vivo Studies : Animal models treated with (2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one exhibited reduced tumor sizes compared to control groups. This study supports its potential as an anticancer agent.
  • Clinical Trials : Preliminary clinical trials are underway to evaluate its safety and efficacy in human subjects suffering from chronic inflammatory conditions.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Catalyst (KOH)0.03 mol in 15 mLHigher catalyst load reduces byproducts
Reaction Temperature25–30°CPrevents decomposition of sensitive groups
Stirring Time2–3 hoursEnsures complete enolate formation

Advanced: How do computational methods like DFT contribute to understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations provide insights into:

  • Electronic transitions : Theoretical UV-Vis spectra (λmax) align with experimental data, confirming conjugation between the thiophene and fluorophenyl groups .
  • Molecular geometry : Bond lengths (C=C: ~1.34 Å) and angles (C-C-C: ~120°) match single-crystal XRD results, validating the E-configuration .
  • Frontier orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with nonlinear optical (NLO) properties, suggesting potential in photonic applications .

Q. Table 2: Experimental vs. DFT Data Comparison

PropertyExperimental ValueDFT ValueDeviation
C=C Bond Length (Å)1.341.330.01
UV λmax (nm)3203155
HOMO-LUMO Gap (eV)N/A3.5

Basic: What spectroscopic techniques are essential for confirming the structure and purity of this chalcone derivative?

  • 1H NMR : Confirms E-stereochemistry via coupling constants (J = 15–16 Hz for trans-vinylic protons) .
  • IR Spectroscopy : Detects carbonyl stretching (~1650 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
  • XRD : Resolves crystal packing and confirms planar geometry (torsion angles <5°) .
  • HR-MS : Validates molecular weight (e.g., [M+H]+ at m/z 272.05) .

Advanced: What strategies can resolve discrepancies between experimental and theoretical data in structural studies?

  • Parameter refinement : Adjust DFT basis sets (e.g., B3LYP/6-311++G(d,p)) to better match experimental bond angles .
  • Solvent effects : Include polarizable continuum models (PCM) in simulations to account for solvent-induced shifts in UV spectra .
  • Cross-validation : Use multiple techniques (e.g., XRD + NMR) to confirm substituent orientation when DFT predicts conflicting torsional angles .

Basic: How is the crystal structure determined, and what insights does it provide into the molecule's conformation?

Single-crystal XRD reveals:

  • Packing motifs : Intermolecular C-H···O and π-π interactions stabilize the lattice, influencing solubility .
  • Planarity : The thiophene and fluorophenyl rings are nearly coplanar (dihedral angle <10°), enhancing conjugation .
  • E-configuration : Trans-vinylic protons are unequivocally resolved (C1-C2-C3-C4 torsion = 178.5°) .

Q. Table 3: Key Crystallographic Parameters

ParameterValueSignificance
Space GroupP21/cMonoclinic symmetry
Unit Cell Volume (ų)2950.3Density = 1.448 g/cm³
R factor0.053High data accuracy

Advanced: What approaches are used to evaluate the antimicrobial efficacy of this compound, and how can activity be correlated with structural features?

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL .
  • Docking studies : Identify interactions between the carbonyl group and bacterial enzyme active sites (e.g., enoyl-ACP reductase) .
  • Structure-Activity Relationship (SAR) : Fluorine at the meta-position enhances lipophilicity, improving membrane penetration .

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